molecular formula C8H12O5S B13176001 Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide

Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide

Cat. No.: B13176001
M. Wt: 220.25 g/mol
InChI Key: GKJYDFSMWGNMKO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide typically involves the reaction of ethyl chloroformate with a suitable thiaspiro precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester linkage . The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, automated control systems for precise temperature and pressure regulation, and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, each with distinct chemical and physical properties .

Scientific Research Applications

Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research explores its potential as a precursor for developing new pharmaceuticals.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of microbial growth or disruption of cellular processes, depending on the specific application .

Biological Activity

Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide is an intriguing compound due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C8_8H12_{12}O5_5S
  • Molecular Weight : Approximately 220.25 g/mol
  • CAS Number : 1494137-59-5

The compound features an ethyl ester functional group, a thioether component, and a dioxo moiety, contributing to its distinctive chemical properties and potential reactivity in biological systems .

Biological Activity Overview

Research on the biological activity of this compound is still emerging. However, compounds with similar structures have shown various pharmacological properties, including:

  • Antimicrobial Activity : Compounds with spirocyclic structures often exhibit antibacterial and antifungal properties.
  • Antitumor Activity : Some derivatives have been studied for their potential in cancer therapy, showing cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Certain structural analogs have demonstrated the ability to inhibit inflammatory pathways.

The mechanisms by which this compound exerts its effects may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Its structural configuration allows it to bind to various receptors, potentially altering cellular signaling pathways.

Antimicrobial Activity

A study examining structurally related compounds indicated that spirocyclic derivatives often possess significant antibacterial properties. For instance, a related compound showed effective inhibition against Staphylococcus aureus at concentrations as low as 10 µg/mL .

Antitumor Activity

In vitro studies on similar compounds demonstrated promising results against cancer cell lines such as HeLa and MCF-7. The compounds induced apoptosis through mitochondrial pathways, suggesting that this compound could exhibit similar effects .

Anti-inflammatory Effects

Research into anti-inflammatory mechanisms highlighted that compounds with similar structures could inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This suggests a potential for this compound in treating inflammatory conditions.

Comparative Analysis with Related Compounds

Compound NameCAS NumberKey Features
Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide2025443-02-9Methyl substitution may alter biological activity
Ethyl 4-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide1866859-40-6Different methyl position; potential variations in reactivity
Ethyl 2-(dimethylamino)-1-thia-spiro[2.4]heptaneNot availableIncorporates a dimethylamino group; may exhibit unique pharmacological properties

Properties

Molecular Formula

C8H12O5S

Molecular Weight

220.25 g/mol

IUPAC Name

ethyl 6,6-dioxo-1-oxa-6λ6-thiaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C8H12O5S/c1-2-12-7(9)6-8(13-6)3-4-14(10,11)5-8/h6H,2-5H2,1H3

InChI Key

GKJYDFSMWGNMKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCS(=O)(=O)C2

Origin of Product

United States

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